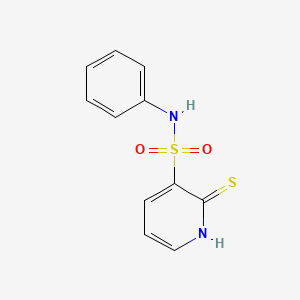

N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-phenyl-2-sulfanylidene-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c14-17(15,10-7-4-8-12-11(10)16)13-9-5-2-1-3-6-9/h1-8,13H,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCQHFOAKLWLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213829 | |

| Record name | 3-Pyridinesulfonamide, 1,2-dihydro-N-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-40-4 | |

| Record name | 3-Pyridinesulfonamide, 1,2-dihydro-N-phenyl-2-thioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinesulfonamide, 1,2-dihydro-N-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-cyanothioacetamide with a suitable precursor such as a chalcone. The chalcone is prepared by the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution. The resulting chalcone is then treated with 2-cyanothioacetamide to form the pyridinethione intermediate, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The phenyl group and sulfonamide group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl and sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Recent studies indicate that compounds containing this scaffold exhibit significant antibacterial and antifungal activities against various pathogens.

Key Findings:

- Synthesis and Screening: A series of derivatives were synthesized and screened against Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae), as well as fungi (e.g., Aspergillus flavus). The agar diffusion method was employed to measure inhibition zones, demonstrating promising antimicrobial efficacy for several derivatives .

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 2a | Staphylococcus aureus | 15 |

| 2b | Klebsiella pneumoniae | 12 |

| 3a | Aspergillus flavus | 18 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Studies have shown that this compound derivatives can act as dual inhibitors of enzymes involved in inflammatory pathways, such as mPGES-1 and 5-LOX.

Research Insights:

- Mechanism of Action: The anti-inflammatory activity is attributed to the ability of these compounds to inhibit key enzymes responsible for the production of inflammatory mediators. For instance, one study reported that certain derivatives demonstrated up to 71% inhibition of TNF-α and IL-6 in rat serum, indicating their potential as therapeutic agents for inflammatory diseases .

| Compound | % Inhibition of TNF-α | % Inhibition of IL-6 |

|---|---|---|

| 3j | 71 | 77 |

| Meloxicam | 62 | 70 |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Dihydropyridine derivatives are known for their ability to interact with various cellular targets involved in cancer progression.

Case Studies:

- A recent study highlighted the design of dihydropyrimidine/sulfonamide hybrids that exhibited significant anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest . This positions this compound as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s thioxo and sulfonamide groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and proteins, leading to inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved are still under investigation, but the compound has shown promising results in preliminary studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other N-phenyl-substituted heterocycles, such as 3-chloro-N-phenyl-phthalimide (Fig. 1) . A comparative analysis is provided below:

| Compound | Core Structure | Functional Groups | Key Structural Features |

|---|---|---|---|

| N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide | Dihydropyridine | Thioxo (C=S), sulfonamide (SO₂NH₂), phenyl | Planar heterocycle with conjugated π-system; sulfonamide enhances polarity |

| 3-chloro-N-phenyl-phthalimide | Phthalimide | Chloro (Cl), imide (CONHCO), phenyl | Bicyclic aromatic system; electron-withdrawing imide and chloro groups |

Key Differences :

- The sulfonamide group offers hydrogen-bond donor/acceptor sites absent in the phthalimide derivative, which relies on imide and chloro substituents for reactivity.

Electronic and Reactivity Profiles

- Thioxo vs.

- Sulfonamide vs. Imide : Sulfonamides are less rigid than imides, possibly enhancing solubility but reducing thermal stability.

Biological Activity

N-Phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a thioxo group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms. The thioxo group can participate in redox reactions, while the sulfonamide moiety is often associated with antibacterial and carbonic anhydrase inhibitory activities.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties : Research indicates that N-phenyl derivatives may possess anticancer activity. For example, similar compounds have been evaluated against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), showing promising results in reducing cell viability .

- Inhibition of Carbonic Anhydrases : The compound has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), which are important in various physiological processes and are implicated in tumor progression. Some derivatives have shown high inhibitory activity against CA IX, a target for cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole-sulfonamide derivatives, highlighting that compounds structurally related to this compound exhibited MIC values as low as 25 μg/mL against S. aureus . This suggests that modifications to the phenyl ring can significantly enhance antibacterial properties.

- Anticancer Activity : In vitro studies on sulfonamide derivatives demonstrated their ability to inhibit cell proliferation in several cancer cell lines. Notably, one derivative showed an IC50 value comparable to established chemotherapeutics like Doxorubicin . Such findings underscore the potential for developing new anticancer agents based on this scaffold.

- Carbonic Anhydrase Inhibition : A series of saccharide-modified thiadiazole sulfonamides were synthesized and evaluated for CA inhibition, with some compounds showing significant activity against CA IX. This highlights the therapeutic potential of targeting carbonic anhydrases in cancer treatment .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via coupling reactions between sulfonyl chlorides and amine-containing heterocycles. A critical step involves using tertiary amine bases like 3-picoline or 3,5-lutidine to enhance reaction efficiency. For example, coupling aromatic sulfonyl chlorides with dihydropyridine derivatives in acetonitrile with 3-picoline as a base improves yields by stabilizing reactive intermediates (e.g., sulfilimines) . Step-wise protocols, including in situ formation of intermediates, reduce side reactions. Reaction progress should be monitored via TLC or HPLC to optimize stoichiometry and solvent choice .

Q. How can structural characterization of this compound be performed to confirm its tautomeric form?

Methodological Answer: X-ray crystallography is the gold standard for resolving tautomerism (e.g., thione vs. thiol forms). For dynamic analysis, use spectroscopic techniques:

- FT-IR : Detect characteristic S-H (2500–2600 cm⁻¹) or C=S (1200–1250 cm⁻¹) stretches .

- NMR : Compare chemical shifts of NH protons in DMSO-d₆ (δ 10–12 ppm for thioamide protons) .

- UV-Vis : Monitor π→π* transitions influenced by conjugation changes in tautomers .

Q. What solvent systems and storage conditions ensure the stability of this compound during experimental workflows?

Methodological Answer: The compound is susceptible to hydrolysis and oxidation. Use anhydrous solvents (e.g., acetonitrile, DMF) under inert atmospheres (N₂/Ar). Storage at –20°C in amber vials minimizes photodegradation. Stability assays in varying pH (3–9) and temperatures (4–40°C) should precede long-term studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonamide coupling in the synthesis of this compound?

Methodological Answer: Regioselectivity is governed by electronic and steric factors. Sulfonyl chlorides preferentially react with nucleophilic amines in heterocycles (e.g., pyridine N-atoms). Computational studies (DFT) reveal that electron-withdrawing groups on the sulfonyl chloride enhance electrophilicity, favoring attack at the less sterically hindered amine site. For example, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride selectively couples with triazolopyrimidin-2-yl amines .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. Key steps:

- Purity Validation : Use HPLC-MS to confirm ≥95% purity, excluding isomers or byproducts .

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., COX-2 inhibition assays at pH 7.4 with recombinant enzymes vs. cell-based models) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., phenyl vs. methyl groups) to isolate pharmacophores .

Q. What computational tools are recommended for predicting the binding affinity of this compound to enzymatic targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled enzymes (e.g., COX-2 or phosphodiesterases) identifies key interactions (e.g., hydrogen bonding with Thr373 in COX-2) . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models using Hammett constants or LogP values refine predictions .

Q. How can tautomeric equilibria impact the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The thione form (C=S) is more electrophilic than the thiol form (S-H), enhancing reactivity toward nucleophiles. Tautomer ratios can be shifted using polar aprotic solvents (e.g., DMSO) or acidic additives (e.g., acetic acid). Kinetic studies under controlled conditions (e.g., monitoring by ¹H NMR) quantify tautomer-dependent reaction rates .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

Q. How does the electronic nature of substituents influence the compound’s spectroscopic and catalytic properties?

Methodological Answer: Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring:

- Redshift UV-Vis absorption maxima by extending conjugation .

- Enhance catalytic activity in metal-free reactions (e.g., via thiyl radical generation) .

Electron-donating groups (e.g., -OCH₃) stabilize the thione tautomer, altering NMR chemical shifts .

Q. What strategies mitigate side reactions during large-scale synthesis without compromising yield?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.